molecular formula C19H12ClNOS B11033776 (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone

(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B11033776
M. Wt: 337.8 g/mol
InChI Key: NYVZOLHCYJHXKD-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 10H-phenothiazine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of both the chlorophenyl and phenothiazine moieties, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H12ClNOS

Molecular Weight

337.8 g/mol

IUPAC Name

(2-chlorophenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C19H12ClNOS/c20-14-8-2-1-7-13(14)19(22)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h1-12H

InChI Key

NYVZOLHCYJHXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)Cl

Origin of Product

United States

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